molecular formula C22H24N4O B2361521 1-benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea CAS No. 2034502-29-7

1-benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea

Cat. No.: B2361521
CAS No.: 2034502-29-7
M. Wt: 360.461
InChI Key: NNEXAVSMSIXDBL-UHFFFAOYSA-N
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Description

1-benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic effects. This compound is characterized by its complex structure, which includes a benzhydryl group, a cyclopropyl group, and an imidazole ring, making it a unique molecule with diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea involves multiple steps, starting with the preparation of the imidazole ring. Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled methods to achieve the desired substitution patterns . The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis of the imidazole intermediate, followed by subsequent reactions to introduce the benzhydryl and cyclopropyl groups. The process would need to be optimized for yield and purity, with careful control of reaction conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the benzhydryl and cyclopropyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce new functional groups at the benzhydryl or cyclopropyl positions.

Scientific Research Applications

1-benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.

    Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases.

    Industry: The compound’s properties make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The benzhydryl and cyclopropyl groups may enhance the compound’s binding affinity and specificity, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Etonitazene: An analgesic with a similar imidazole structure.

    Omeprazole: An antiulcer drug that also contains an imidazole ring.

Uniqueness

1-benzhydryl-3-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)urea is unique due to its combination of a benzhydryl group, a cyclopropyl group, and an imidazole ring. This structure provides a distinct set of chemical and biological properties that differentiate it from other imidazole-containing compounds .

Properties

IUPAC Name

1-benzhydryl-3-[2-(2-cyclopropylimidazol-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O/c27-22(24-14-16-26-15-13-23-21(26)19-11-12-19)25-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,13,15,19-20H,11-12,14,16H2,(H2,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNEXAVSMSIXDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CN2CCNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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